molecular formula C8H8N2S B097705 N-Methyl-1,3-benzothiazol-2-amine CAS No. 16954-69-1

N-Methyl-1,3-benzothiazol-2-amine

Cat. No. B097705
CAS RN: 16954-69-1
M. Wt: 164.23 g/mol
InChI Key: QVKPPRYUGJFISN-UHFFFAOYSA-N
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Description

N-Methyl-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom. The N-methyl group indicates the presence of a methyl group attached to the nitrogen atom of the thiazole ring.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the condensation of 2-aminobenzothiazole with different aldehydes or ketones in the presence of ethanol can lead to substituted benzothiazoles . Additionally, the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can yield benzothiazoles under certain conditions, such as in polar solvents or at higher temperatures for alkyl-substituted derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been confirmed through various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR) both ^1H and ^13C, and mass spectrometry (EI-MS) . X-ray crystallography has also been used to determine the crystal structure of these compounds, providing detailed information about their three-dimensional conformation .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, they can react with amines to yield substituted pyrazolone derivatives or azolylidene pyrazolone derivatives, depending on the type of amine involved in the reaction . These reactions can lead to a diverse range of products with potential applications in different fields of chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The intermolecular hydrogen bonds formed by the amino group and other nitrogen atoms in the structure can lead to the formation of one-dimensional chains, which can impact the compound's crystalline properties .

Scientific Research Applications

Antimicrobial and Corrosion Inhibition

N-Methyl-1,3-benzothiazol-2-amine derivatives have demonstrated significant applications in antimicrobial activities and as corrosion inhibitors. A study by Nayak and Bhat (2023) synthesized N-(4-(substituted benzylidene)benzo[d]thiazol-2-amine derivatives. These compounds showed substantial bioactivity comparable to typical medications. Additionally, these derivatives exhibited corrosion inhibition effects against mild steel, suggesting their potential in industrial applications (Nayak & Bhat, 2023).

Chemical Synthesis

The compound has been used in chemical synthesis processes. Monguchi et al. (2009) described a C-H, N-H coupling of azoles with amines in the presence of a copper catalyst, where benzothiazole and N-methylaniline underwent amination. This indicates its utility in organic synthesis, particularly in constructing complex molecules (Monguchi et al., 2009).

Biological Activity

N-Methyl-1,3-benzothiazol-2-amine and its derivatives are noted for their biological activity. Chaudhary et al. (2011) synthesized N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines which demonstrated potent antibacterial and entomological activities. This finding underscores the potential of these compounds in developing new therapeutic agents (Chaudhary et al., 2011).

Antitumor Properties

There is evidence suggesting the antitumor properties of N-Methyl-1,3-benzothiazol-2-amine derivatives. Chua et al. (1999) explored 2-(4-Aminophenyl)benzothiazoles, revealing their potent and selective antitumor activity against various cancer cell lines. Their research provides insights into the potential mechanisms and metabolic transformations in sensitive and insensitive cell lines, highlighting the compound's role in cancer therapeutics (Chua et al., 1999).

Corrosion Inhibitive Performance

Behzadi and Forghani (2017) investigated the relationship between electronic properties and corrosion inhibitive performance of benzothiazole derivatives, including 1,3-benzothiazol-2-amine. Their study, using density functional theory, highlighted the importance of electronic properties in evaluating the efficiency of corrosion inhibitors (Behzadi & Forghani, 2017).

Prodrug Development

Bradshaw et al. (2002) conducted preclinical evaluations of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. This research indicates the potential of benzothiazole derivatives in prodrug development, offering new avenues for drug delivery and therapeutic efficacy (Bradshaw et al., 2002).

Safety And Hazards

Benzothiazole derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole and its derivatives have been extensively studied due to their significant biological activities. There is a continuous demand for novel anticancer drugs which instigates an interest among scientists for the development of new natural products or synthetic compounds as potent candidates for drug development . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole, pyrazole, thiazole, oxazolone, thiophene, pyrrole, benzothiazole and quinoline moieties and their pharmacological applications are being explored .

properties

IUPAC Name

N-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKPPRYUGJFISN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168719
Record name 2-Benzothiazolamine, N-methyl- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1,3-benzothiazol-2-amine

CAS RN

16954-69-1
Record name N-Methyl-2-benzothiazolamine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-(methylamino)-
Source ChemIDplus
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Record name 2-Benzothiazolamine, N-methyl- (9CI)
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Record name N-methylbenzothiazol-2-amine
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Record name N-Methyl-2-benzothiazolamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JF Desaphy, R Carbonara, T Costanza, G Lentini… - Molecular …, 2013 - ASPET
Lubeluzole, which acts on various targets in vitro, including voltage-gated sodium channels, was initially proposed as a neuroprotectant. The lubeluzole structure contains a …
Number of citations: 19 molpharm.aspetjournals.org
JF Desaphy, R Carbonara, T Costanza, G Lentini… - ASPET
Number of citations: 0

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